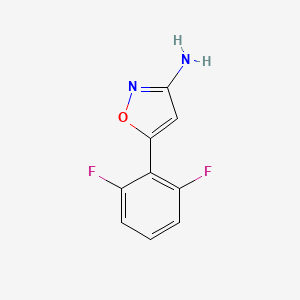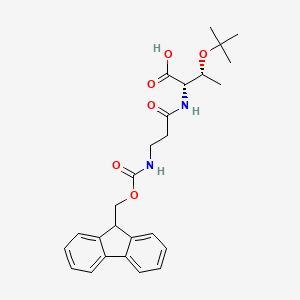
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydro-1H-indene moiety This compound is of interest due to its unique structure, which combines the rigidity of the cyclopropane ring with the aromatic characteristics of the indene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can be achieved through several steps:
Formation of the 2,3-dihydro-1H-indene moiety: This can be synthesized from indene through hydrogenation.
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Introduction of the carboxylic acid group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for the cyclopropanation step and employing more environmentally friendly oxidizing agents for the carboxylation step.
化学反应分析
Types of Reactions: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated cyclopropane derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with unique properties due to its rigid structure.
作用机制
The mechanism of action of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with biological targets. The indene moiety can participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
相似化合物的比较
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and an indene moiety, which imparts rigidity and aromaticity to the molecule
属性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(6-7-14)9-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
InChI 键 |
KXTQUOUAITVCHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


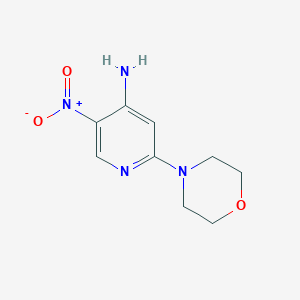


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
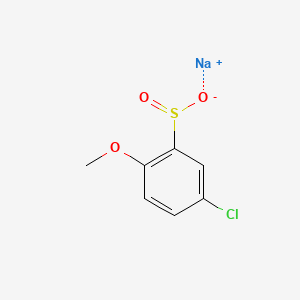
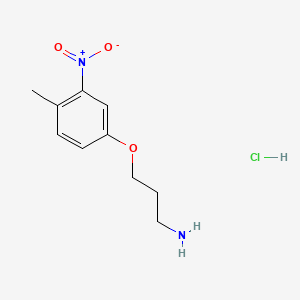
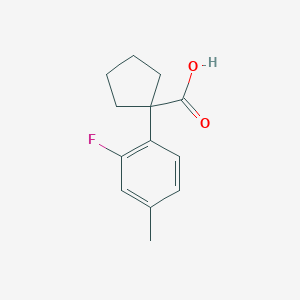

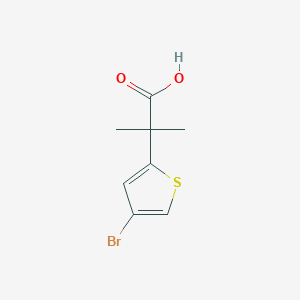


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
